molecular formula C10H21NO3 B1659779 N-(4,4-Diethoxybutyl)acetamide CAS No. 68029-07-2

N-(4,4-Diethoxybutyl)acetamide

Cat. No. B1659779
CAS RN: 68029-07-2
M. Wt: 203.28 g/mol
InChI Key: ANONYJUYWUFMOA-UHFFFAOYSA-N
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Description

“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .


Synthesis Analysis

The synthesis of “N-(4,4-Diethoxybutyl)acetamide” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “N-(4,4-Diethoxybutyl)acetamide” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .


Chemical Reactions Analysis

“N-(4,4-Diethoxybutyl)acetamide” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.


Physical And Chemical Properties Analysis

“N-(4,4-Diethoxybutyl)acetamide” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .

Scientific Research Applications

1. Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase N-(4,4-Diethoxybutyl)acetamide is used in the synthesis of novel inhibitors of Acetyl-CoA Carboxylase, which have in-vitro and in-vivo efficacy on fat oxidation . This application is particularly relevant in the field of diabetes research .

Synthesis of 2-Hetarylpyrrolidines

The compound is used in the synthesis of novel 2-Hetarylpyrrolidines via the reaction of N-(4,4-diethoxybutyl)amidophosphates with C-nucleophiles . This reaction proceeds under mild conditions and gives good yields in the absence of metal-based catalysts . 2-Hetarylpyrrolidines are present in many drug molecules, making this application significant in pharmaceutical research .

Tandem Intramolecular Cyclisation/1,3-Aryl Shift

N-(4,4-Diethoxybutyl)acetamide is used in a novel tandem reaction, which transforms N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This reaction is significant in the synthesis of complex organic compounds .

Synthesis of Pyrrolidine Derivatives

The compound is used in the synthesis of pyrrolidine derivatives, which are some of the most important and common heterocyclic compounds . These derivatives are used in the synthesis of various drug molecules, making this application important in medicinal chemistry .

Synthesis of Drug Molecules

N-(4,4-Diethoxybutyl)acetamide is used in the synthesis of various drug molecules, including antiviral drugs used in the therapy of hepatitis C, and avanafil, an erectile dysfunction drug . This makes it a valuable compound in the field of drug discovery and development .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry, drug discovery, and other areas of chemical research . This application is significant due to the wide range of uses of heterocyclic compounds .

Safety and Hazards

“N-(4,4-Diethoxybutyl)acetamide” is known to cause skin irritation . The GHS hazard statement is H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] .

properties

IUPAC Name

N-(4,4-diethoxybutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANONYJUYWUFMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506548
Record name N-(4,4-Diethoxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68029-07-2
Record name N-(4,4-Diethoxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,4-diethoxybutyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

35.8 g (0.2 mol) of 4-aminobutyraldehyde-diethylacetal (90%) are dissolved in 600 ml of dichloromethane, 300 ml of saturated sodium hydrogen carbonate solution are added, and the mixture is cooled to 0° C. 17 ml (0.24 mol) of acetyl chloride are added dropwise at 0°-5° C., and the mixture is stirred for a further 6 hours at 0°-5° C. The organic phase is separated off and the aqueous phase is extracted twice more with dichloromethane. The organic phases are combined, dried over MgSO4, filtered and concentrated by evaporation in a rotary evaporator. The residue is purified by chromatography on silica gel with ethyl acetate. 4-(N-acetylamino)butyraldehyde-diethylacetal is obtained in the form of a yellowish oil.
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35.8 g
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600 mL
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300 mL
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17 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4,4-Diethoxybutylamine (3.0 g, 18.61 mmol) and triethylamine (7.85 ml, 55.83 mmol) were dissolved in 250 ml of ethyl acetate. At 10° C., acetic anhydride (1.75 ml, 18.61 mmol) was added, and stirring was continued for 2 h. The cooling bath was removed after 1 h. The reaction mixture was concentrated. Yield: 1.526 g. The product was directly reacted further.
Quantity
3 g
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7.85 mL
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250 mL
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1.75 mL
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Synthesis routes and methods IV

Procedure details

20 g (196 mmol) of acetic anhydride in 100 ml of benzene are added drop by drop, at reflux, to a stirred suspension of 32 g (198 mmol) of 4,4-diethoxybutylamine and 24 g (174 mmol) of potassium carbonate in 600 ml of benzene. The mixture is heated to reflux for 15 min. and cooled, the precipitate is filtered and the filtrate is evaporated to dryness. The residual oil is treated with vegetable charcoal in 300 ml of diethyl ether and, after filtration and evaporation of the filtrate in vacuo, 37.3 g of oily product are obtained. n20D =1.4472.
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20 g
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100 mL
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32 g
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24 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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